![molecular formula C25H21N3O5 B2401542 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide CAS No. 1105205-67-1](/img/structure/B2401542.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a unique chemical with the linear formula C25H29NO9 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound incorporates a benzo[d][1,3]dioxole subunit .

Synthesis Analysis

The synthesis of similar compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Wissenschaftliche Forschungsanwendungen

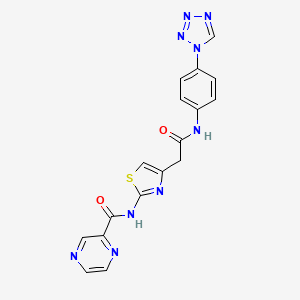

Antitumor Activity and Molecular Docking Studies A study focused on the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activities. These compounds were significantly potent compared to the control, showing selective activities toward various cancer cell lines. Molecular docking methodologies provided insights into their mechanism of action, highlighting their potential as cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2016).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities Another study synthesized and characterized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This suggests a multi-faceted potential in treating various conditions, from inflammation to cancer (A. Zablotskaya et al., 2013).

Synthesis of Medium-Sized Heterocycles Research into the synthesis of benzo-fused medium-sized heterocycles via cyanogen-bromide under solvolytic conditions illustrates the chemical versatility of similar compounds. This work contributes to the field of organic chemistry by expanding the toolbox available for synthesizing complex heterocyclic structures, which are often found in biologically active molecules (J. Bremner et al., 1986).

Antimicrobial Activity The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity highlights the potential use of these compounds in combating microbial infections. This research contributes to the ongoing search for new antimicrobials amidst growing antibiotic resistance (O. M. Habib et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications in various fields. This could include its use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further biological evaluation of various novel organoselenides synthesized in laboratories is also underway .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-15(33-19-9-11-22-23(13-19)32-14-31-22)24(29)27-17-8-10-21-20(12-17)25(30)28(16(2)26-21)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVRDLRAHMKRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)